![molecular formula C8H8N2O4 B1598705 2-amino-2-(3-nitrophenyl)acetic Acid CAS No. 30077-08-8](/img/structure/B1598705.png)
2-amino-2-(3-nitrophenyl)acetic Acid
Overview
Description
2-amino-2-(3-nitrophenyl)acetic acid is a compound with the CAS Number: 30077-08-8 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of 2-amino-2-(3-nitrophenyl)acetic acid contains a total of 22 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-amino-2-(3-nitrophenyl)acetic acid has a molecular weight of 196.16 . It is a solid at room temperature . The compound is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro group .Scientific Research Applications
2-Amino-2-(3-nitrophenyl)acetic Acid: A Comprehensive Analysis of Scientific Research Applications
Internal Standard in Analytical Chemistry: 2-Nitrophenylacetic acid has been utilized as an internal standard in the quantification of pharmaceutical compounds, such as the determination of theophylline solubilizer salicylamide-O-acetic acid .
Active Pharmaceutical Intermediate: This compound serves as an intermediate in pharmaceutical synthesis, contributing to the development of various medicinal drugs .
Machine-Learning Model Training: It has potential use in computational chemistry for building, training, and validating predictive machine-learning models with structured datasets .
Organic Synthesis: In organic synthesis, 2-nitrophenylacetic acid can act as a protecting group for primary alcohols, aiding in complex chemical synthesis processes .
Photodecarboxylation Studies: The compound has been used in studies exploring photodecarboxylation of nitrophenylacetate ions in aqueous solutions, which is significant in understanding light-induced chemical reactions .
Synthesis of Photo-Inducible Polypeptides: It has been used to synthesize azobenzene amino acids that act as photo-inducible conformational switches in polypeptides, which can have applications in developing light-responsive materials .
Mechanism of Action
Target of Action
2-Amino-2-(3-nitrophenyl)acetic Acid is a compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
Mode of Action
It is known that nitrobenzenes can interact with multiple receptors . This interaction can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
It is known that derivatives of nitrobenzenes can have diverse biological and clinical applications .
Result of Action
It is known that nitrobenzenes can have diverse biological activities .
properties
IUPAC Name |
2-amino-2-(3-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMYTHGQVJWWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401389 | |
Record name | amino(3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(3-nitrophenyl)acetic Acid | |
CAS RN |
30077-08-8 | |
Record name | amino(3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.